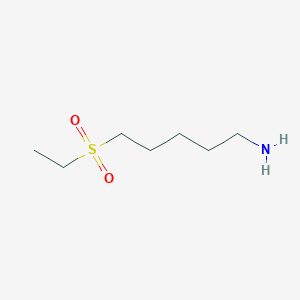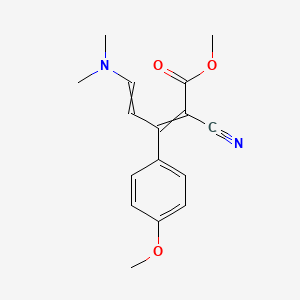
2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester
Descripción general
Descripción
2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol. It is derived from 2,2-Dimethylsuccinic acid and 4-Methoxybenzyl phenylacetate .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester can be deduced from its parent compounds. 2,2-Dimethylsuccinic acid has a molecular formula of C6H10O4 , and 4-Methoxybenzyl phenylacetate has a molecular formula of C16H16O3 .Aplicaciones Científicas De Investigación
Esterification Techniques : The compound plays a role in the development of esterification methods. Shah et al. (2014) discussed the conversion of carboxylic acids to corresponding 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate, highlighting its effectiveness for complex or sensitive substrates (Shah et al., 2014).
Insulinotropic Potential : Research by Ladrière et al. (1998) investigated the insulin secretory response to various esters of succinic acid, including 2,2-Dimethylsuccinic acid derivatives, in rat pancreatic islets. This study is significant for understanding the potential of these compounds in diabetes treatment (Ladrière et al., 1998).
Synthesis of Amino Acid Esters : Stelakatos and Argyropoulos (1970) focused on synthesizing L-amino-acid 4-methoxybenzyl ester hydrochlorides, demonstrating the utility of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester in amino acid chemistry (Stelakatos & Argyropoulos, 1970).
Enzymatic Desymmetrization : Kedrowski (2003) explored the synthesis of orthogonally protected 2-methylcysteines using an enzymatic approach involving 4-methoxybenzyl alcohol, highlighting the compound's relevance in stereoselective synthesis (Kedrowski, 2003).
Chemical Reagents and Synthesis : Xiao-hui (2011) reported on the synthesis of a new ester of monochloro pyrethrum acid, using 4-methoxybenzyl ester, demonstrating the compound's utility in the development of novel chemical reagents (Xiao-hui, 2011).
Protecting Group in Organic Synthesis : The use of 2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester as a protecting group in organic synthesis is explored in several studies, such as Rosowskin and Yu (1989), highlighting its role in facilitating complex synthetic processes (Rosowskin & Yu, 1989).
Green Chemistry Applications : Villa et al. (2005) applied the compound in green chemistry, specifically in the synthesis of aromatic esters used in cosmetics, demonstrating its utility in eco-friendly methodologies (Villa et al., 2005).
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-14(2,13(16)17)8-12(15)19-9-10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSPKVADVFSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OCC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylsuccinic acid 4-(4-methoxybenzyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)




![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)

